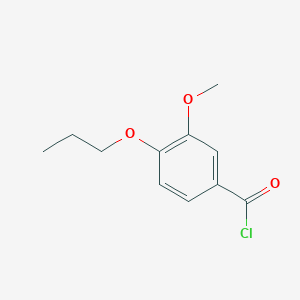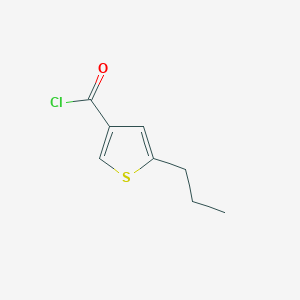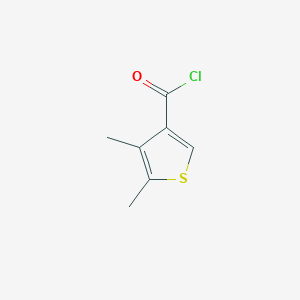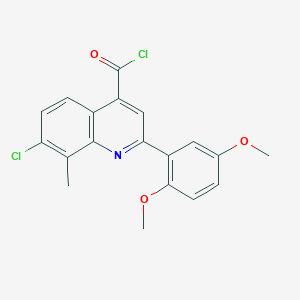
Methyl 3-(trifluoromethyl)picolinate
Overview
Description
Methyl 3-(trifluoromethyl)picolinate is a chemical compound with the IUPAC name methyl 3-(trifluoromethyl)-2-pyridinecarboxylate . It has a molecular weight of 205.14 . The compound is colorless to yellow-brown to red liquid in its physical form .
Molecular Structure Analysis
The InChI code for Methyl 3-(trifluoromethyl)picolinate is 1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Methyl 3-(trifluoromethyl)picolinate has a molecular weight of 205.14 . It is a colorless to yellow-brown to red liquid . It is stored at room temperature .Scientific Research Applications
Flammability and Safety in Industrial Processes :
- Yun, Wan, Lin, Chang, and Shu (2007) explored the fire and explosion characteristics of 3-methyl pyridine (3-picoline) mixtures in the production of vitamin B3, highlighting the role of steam in reducing flammability hazards during manufacturing processes (Yun et al., 2007).
Chemical Synthesis and Transformations :
- Plevey, Rendell, and Tatlow (1982) discussed the fluorination of methyl pyridines with caesium tetrafluorocobaltate, leading to various polyfluoro-4-picolines with different functional groups (Plevey et al., 1982).
- Andersson (1986) examined the oxidation and ammoxidation of 3-picoline over a V2O5 catalyst, demonstrating the complex mechanisms and products involved in these processes (Andersson, 1986).
Material Science and Organic Light-Emitting Diodes (OLEDs) :
- Jou et al. (2009) reported on a novel high molecule iridium complex based on picolinate used in blue-green OLEDs, demonstrating the potential of methylpyridine derivatives in advanced material applications (Jou et al., 2009).
- Lee, Kim, Shin, Yun, Yang, Kwon, Kim, and Kim (2013) synthesized iridium(III) complexes for use in OLEDs, where the substitution of methylpyridine played a crucial role in the emission characteristics (Lee et al., 2013).
Surface Properties and Solution Behavior :
- Gliński, Chavepeyer, and Platten (2001) studied the surface properties of diluted aqueous solutions of 3-picoline, revealing insights into the molecular arrangements and phase transitions at the interface (Gliński et al., 2001).
- Almásy, Banki, Bellissent-Funel, Bokor, Cser, Jancsó, Tompa, and Zanotti (2002) performed quasi-elastic neutron scattering measurements on 3-picoline–water solutions, providing valuable data on the dynamic behavior of the methyl group in solution (Almásy et al., 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTIWUCFNRNKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673227 | |
| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(trifluoromethyl)picolinate | |
CAS RN |
588702-69-6 | |
| Record name | Methyl 3-(trifluoromethyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)






![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)

